

Physical and chemical properties of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15,16-Di-O-acetyldarutoside

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An In-Depth Technical Guide to 15,16-Di-O-acetyldarutoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Di-O-acetyldarutoside is a naturally occurring diterpenoid glycoside isolated from *Siegesbeckia orientalis* L., a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the known physical and chemical properties of **15,16-Di-O-acetyldarutoside**, alongside detailed experimental protocols for its isolation and for the evaluation of its potential biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. While specific experimental data for **15,16-Di-O-acetyldarutoside** is limited in publicly available literature, this guide compiles the available information and provides generalized methodologies based on related compounds and standard practices in the field.

Physical and Chemical Properties

The physical and chemical properties of **15,16-Di-O-acetyldarutoside** are summarized in the tables below. It is important to note that some of these values are predicted and have not been

experimentally verified in the reviewed literature.

Table 1: General and Physical Properties of **15,16-Di-O-acetyldarutoside**

Property	Value	Source/Citation
CAS Number	1188282-02-1	[1][2]
Molecular Formula	C ₃₀ H ₄₈ O ₁₀	[2]
Molecular Weight	568.7 g/mol	[2]
Appearance	White crystalline powder	[3]
Source	Siegesbeckia orientalis L.	[2][4]
Melting Point	Not reported	[2]
Optical Rotation	Not reported	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	

Table 2: Predicted Physicochemical Properties of **15,16-Di-O-acetyldarutoside**

Property	Predicted Value	Source/Citation
Density	1.26±0.1 g/cm ³	[3]
Boiling Point	672.5±55.0 °C at 760 mmHg	[3]
pKa	12.91±0.70	[3]

Table 3: Solubility of **15,16-Di-O-acetyldarutoside**

Solvent	Solubility	Source/Citation
Water	Soluble	[3]
Dimethyl sulfoxide (DMSO)	Soluble	[4]
Pyridine	Soluble	[4]
Methanol	Soluble	[4]
Ethanol	Soluble	[4]

Table 4: Spectroscopic Data of **15,16-Di-O-acetyldarutoside**

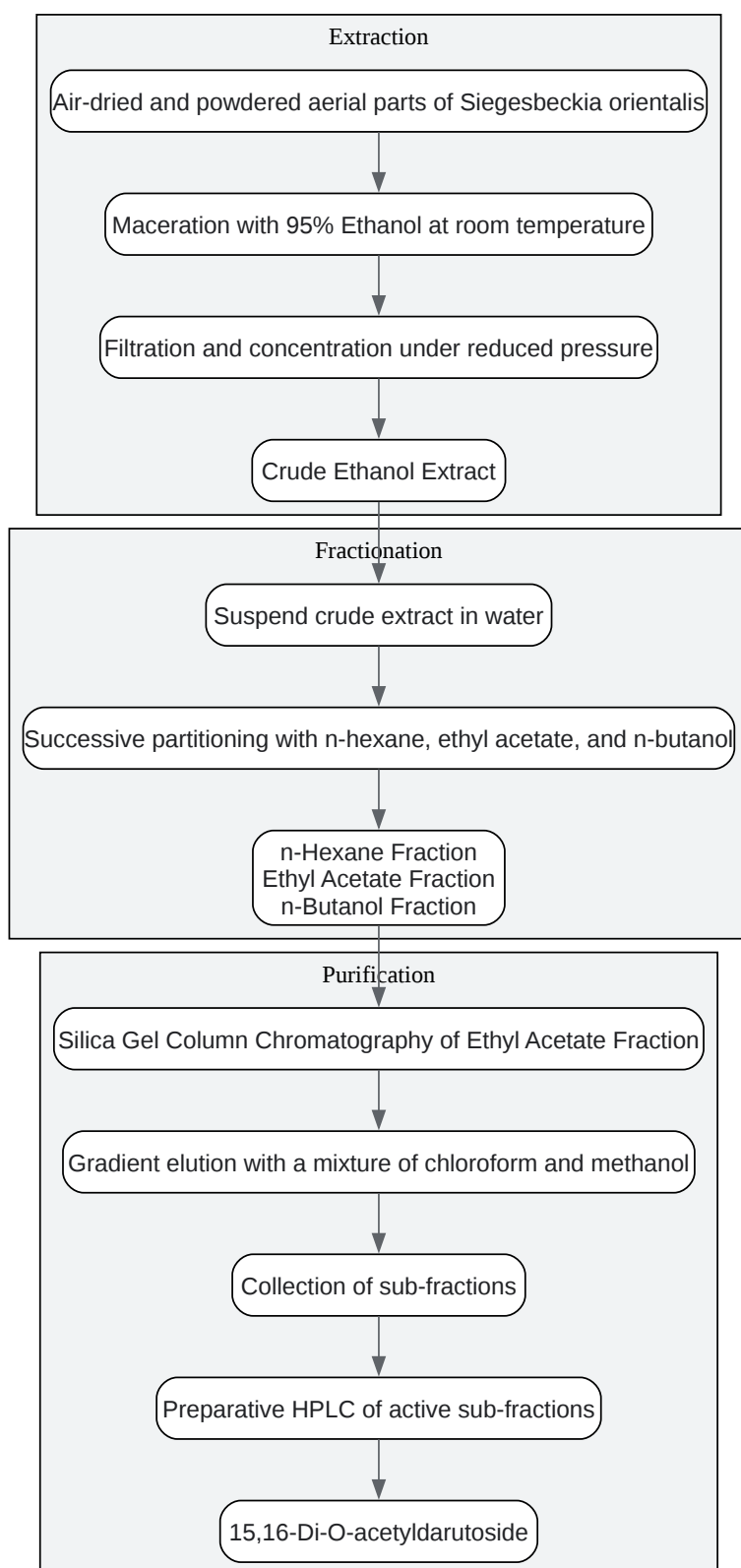
Spectroscopic Technique	Data	Source/Citation
^1H NMR	Specific chemical shifts and coupling constants are not available in the reviewed literature.	
^{13}C NMR	Specific chemical shifts are not available in the reviewed literature.	
Mass Spectrometry	Fragmentation patterns are not detailed in the reviewed literature.	
Infrared (IR) Spectroscopy	Specific absorption bands are not available in the reviewed literature.	

Experimental Protocols

The following sections provide detailed, generalized experimental protocols relevant to the study of **15,16-Di-O-acetyldarutoside**. These protocols are based on standard methodologies for the isolation and biological evaluation of natural products.

Isolation and Purification of **15,16-Di-O-acetyldarutoside** from *Siegesbeckia orientalis*

This protocol describes a general procedure for the extraction and isolation of diterpenoids from *Siegesbeckia orientalis*.



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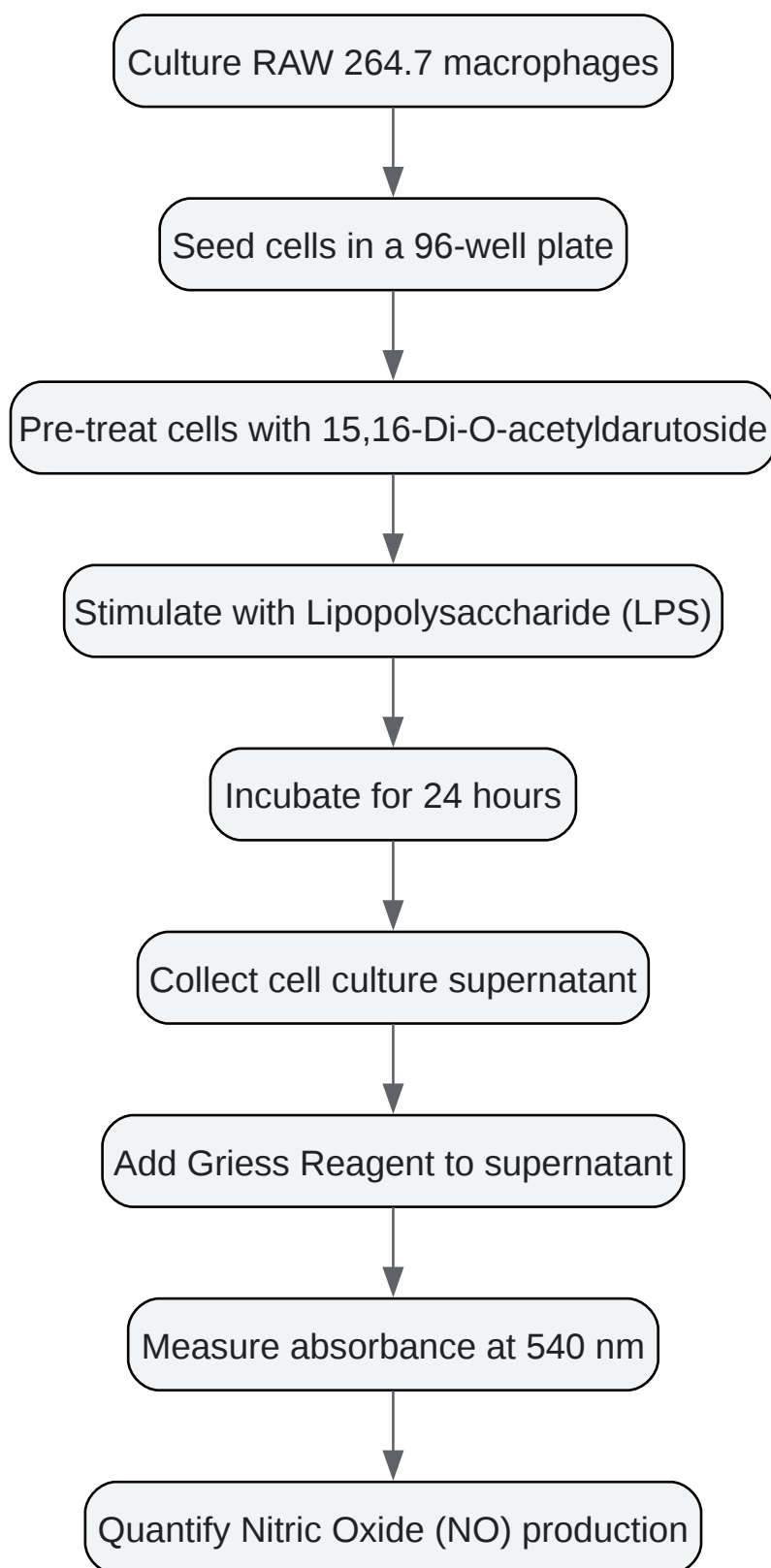
Caption: General workflow for the isolation and purification of **15,16-Di-O-acetyldarutoside**.

Methodology:

- **Extraction:** The air-dried and powdered aerial parts of *Siegesbeckia orientalis* are macerated with 95% ethanol at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure to yield the crude ethanol extract.
- **Fractionation:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Purification:** The ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Final Purification:** Sub-fractions showing the presence of the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure **15,16-Di-O-acetyldarutoside**.

In Vitro Anti-inflammatory Activity Assay

This protocol outlines a method to assess the anti-inflammatory potential of **15,16-Di-O-acetyldarutoside** by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.



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Caption: Workflow for the in vitro anti-inflammatory assay (NO production).

Methodology:

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
- Treatment: The cells are pre-treated with various concentrations of **15,16-Di-O-acetyldarutoside** for 1 hour.
- Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.
- Incubation: The plate is incubated for 24 hours.
- Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
- Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity Assays

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Methodology:

- Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Reaction: Different concentrations of **15,16-Di-O-acetyldarutoside** are added to the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

- **Measurement:** The absorbance of the solution is measured at 517 nm.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

The ORAC assay measures the antioxidant capacity of a sample to protect a fluorescent probe from oxidative degradation.

Methodology:

- **Reagent Preparation:** A fluorescein working solution and a free radical initiator (AAPH) solution are prepared.
- **Reaction Setup:** In a 96-well black microplate, the sample (**15,16-Di-O-acetyldarutoside**), fluorescein, and a blank are added to respective wells.
- **Incubation:** The plate is incubated at 37°C.
- **Initiation:** The AAPH solution is added to initiate the reaction.
- **Measurement:** The fluorescence is monitored kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
- **Data Analysis:** The area under the curve (AUC) is calculated for the sample, blank, and a standard (Trolox). The antioxidant capacity is expressed as Trolox equivalents.

In Vitro Anti-platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of **15,16-Di-O-acetyldarutoside** on platelet aggregation induced by an agonist like ADP.

Methodology:

- **Platelet-Rich Plasma (PRP) Preparation:** Human blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.

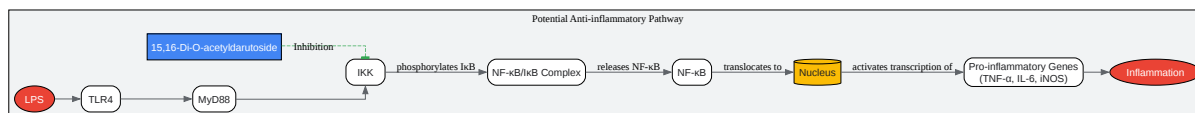
- Incubation: PRP is incubated with different concentrations of **15,16-Di-O-acetyldarutoside** or a vehicle control at 37°C.
- Aggregation Induction: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP).
- Measurement: The change in light transmittance is monitored using a platelet aggregometer.
- Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the compound to that of the control.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by **15,16-Di-O-acetyldarutoside** are not available, based on the reported activities of *Siegesbeckia orientalis* extracts and related diterpenoids, the following pathways are plausible targets.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

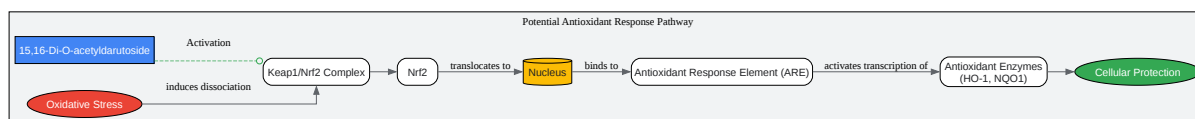


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Caption: Potential inhibition of the NF-κB signaling pathway.

Antioxidant Response Pathway

The antioxidant effects may involve the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.

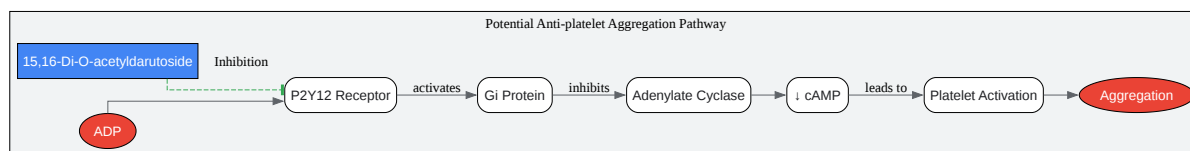


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Caption: Potential activation of the Nrf2 antioxidant pathway.

Anti-platelet Aggregation Pathway

The inhibition of platelet aggregation could occur through interference with signaling pathways initiated by agonists like ADP.



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Caption: Potential inhibition of the P2Y12 receptor-mediated platelet aggregation.

Conclusion

15,16-Di-O-acetyldarutoside is a diterpenoid glycoside from *Siegesbeckia orientalis* with potential therapeutic applications, particularly in the areas of inflammation, oxidative stress, and thrombosis. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific experimental data. This technical guide has consolidated the existing information and provided a framework of standardized experimental protocols to facilitate further research. Future studies should focus on the complete spectroscopic characterization of this compound, the determination of its precise physical constants, and a thorough investigation of its mechanisms of action in relevant biological systems. Such research is crucial for unlocking the full therapeutic potential of **15,16-Di-O-acetyldarutoside** and paving the way for its potential development as a novel therapeutic agent.

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References

- 1. researchgate.net [researchgate.net]
- 2. ent-pimarane-type diterpenoids from *Siegesbeckia orientalis* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanism of Platelet Aggregation Suppression by Monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- To cite this document: BenchChem. [Physical and chemical properties of 15,16-Di-O-acetyldarutoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601009#physical-and-chemical-properties-of-15-16-di-o-acetyldarutoside]

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